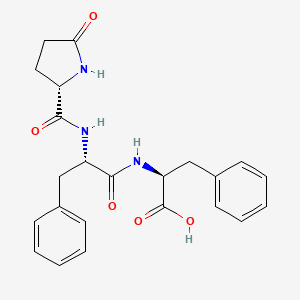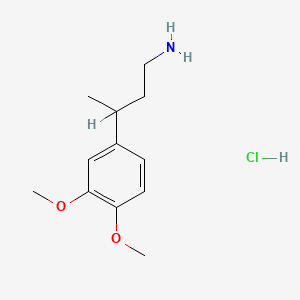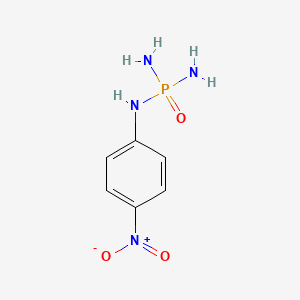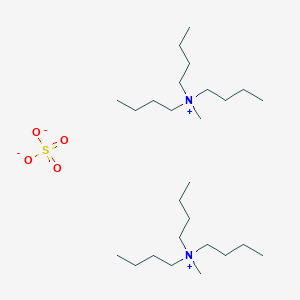
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate is a quaternary ammonium compound with the molecular formula C28H64N2O4S. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 (N,N-dibutyl-N-methylbutan-1-amine) + H_2SO_4} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to substitution reactions, particularly nucleophilic substitution, where one of the butyl groups can be replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with cellular membranes.
Industry: It is used in the production of surfactants, antistatic agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and function. This can lead to antimicrobial effects or facilitate the delivery of drugs into cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium methyl sulfate
- N,N-Dibutyl-N-methylbutan-1-aminium bis(trifluoromethylsulfonyl)amide
- N,N-Dibutyl-n-ethylbutan-1-aminium ethyl sulfate
Uniqueness
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate is unique due to its specific combination of butyl and methyl groups, which confer distinct chemical and physical properties. Its sulfate counterion also contributes to its solubility and reactivity, making it suitable for a variety of applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
79494-38-5 |
|---|---|
Molekularformel |
C26H60N2O4S |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
tributyl(methyl)azanium;sulfate |
InChI |
InChI=1S/2C13H30N.H2O4S/c2*1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5(2,3)4/h2*5-13H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
YEBHDRBQZQGMDS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[N+](C)(CCCC)CCCC.CCCC[N+](C)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


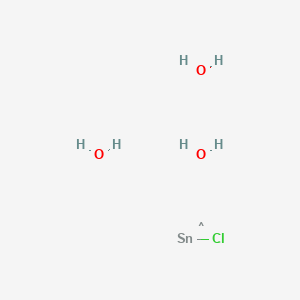
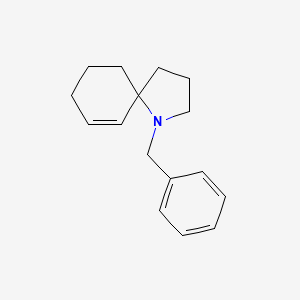
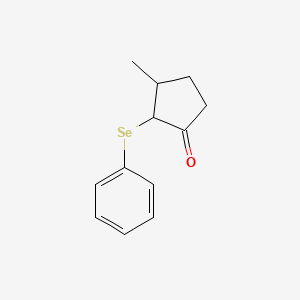
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)


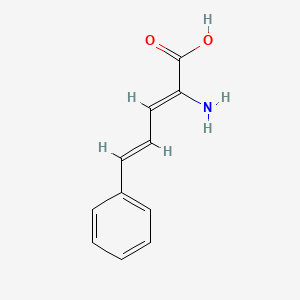
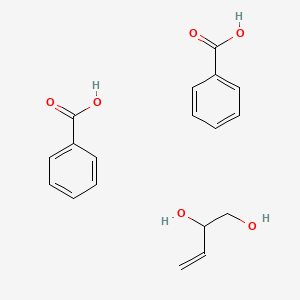

![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
